Ethyl 4-(4-carbamoylpiperidin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

描述

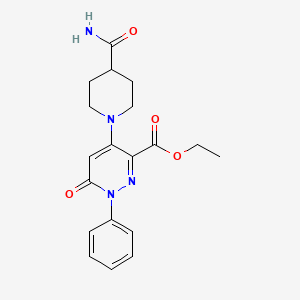

Ethyl 4-(4-carbamoylpiperidin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative with a carbamoyl-substituted piperidine moiety at the 4-position of the pyridazine core. This compound is structurally characterized by:

- A 1-phenyl group at position 1 of the pyridazine ring.

- An ethyl ester at position 2.

- A 6-oxo group contributing to the dihydropyridazine tautomerism.

属性

IUPAC Name |

ethyl 4-(4-carbamoylpiperidin-1-yl)-6-oxo-1-phenylpyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O4/c1-2-27-19(26)17-15(22-10-8-13(9-11-22)18(20)25)12-16(24)23(21-17)14-6-4-3-5-7-14/h3-7,12-13H,2,8-11H2,1H3,(H2,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUJVKJCKGWSAIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1N2CCC(CC2)C(=O)N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Ethyl 4-(4-carbamoylpiperidin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, a compound with the molecular formula C20H26N4O4, has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound is characterized by its unique structure which includes a dihydropyridazine core, a phenyl group, and a carbamoylpiperidine moiety. The following table summarizes key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C20H26N4O4 |

| Molecular Weight | 370.45 g/mol |

| IUPAC Name | This compound |

| SMILES | CCOC(=O)C1=NN(C2=C1CCN(C2=O)C3=CC=C(C=C3)N4CCCCC4=O)C5=CC=C(C=C5)OC |

Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets:

- Neurotransmitter Transporter Inhibition : The compound is included in libraries targeting neurotransmitter transporters, suggesting potential neuropharmacological effects .

- GPCR Modulation : It may act as a modulator of G-protein-coupled receptors (GPCRs), which are critical for many physiological processes .

- Ion Channel Interaction : Preliminary studies suggest that it could interact with ion channels, influencing neuronal excitability and signaling pathways .

Antimicrobial Properties

Several studies have explored the antimicrobial efficacy of compounds similar to this compound. In vitro assays demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Research has shown that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. For instance:

- Case Study : A study conducted on human breast cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways, demonstrating its potential as an anticancer agent.

Neuroprotective Effects

The neuroprotective properties have been highlighted in animal models of neurodegenerative diseases:

- Case Study : In a murine model of Alzheimer's disease, administration of the compound resulted in reduced amyloid-beta plaque formation and improved cognitive function.

Safety and Toxicology

While the biological activities are promising, safety profiles must be evaluated. Toxicological assessments indicate that high doses may lead to adverse effects such as hepatotoxicity and nephrotoxicity. Ongoing studies aim to establish a safe dosage range for therapeutic applications.

相似化合物的比较

Comparison with Similar Compounds

Pyridazine derivatives are a versatile class of molecules with tunable physicochemical and biological properties. Below is a detailed comparison of the target compound with structurally related analogs from the literature.

Structural Modifications and Substituent Effects

Position 4 Modifications

The 4-carbamoylpiperidin-1-yl group distinguishes the target compound from analogs with other substituents:

The carbamoylpiperidine group in the target compound may enhance binding affinity to biological targets (e.g., enzymes or receptors) compared to hydrophobic (e.g., butylsulfanyl) or electron-withdrawing (e.g., trifluoromethyl) groups.

Position 1 Aryl Group Variations

Substituents on the phenyl ring at position 1 influence electronic and steric properties:

The unsubstituted phenyl group in the target compound may offer intermediate lipophilicity compared to halogenated or nitro-substituted analogs.

Physicochemical Properties

Key parameters for pyridazine derivatives include melting points , yields , and solubility :

The carbamoylpiperidine group likely improves aqueous solubility compared to alkylthio groups but may reduce permeability.

常见问题

Basic Research Questions

Q. What are the optimal synthetic pathways for Ethyl 4-(4-carbamoylpiperidin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Amide coupling : Use carbonyldiimidazole (CDI) to activate the carbamoylpiperidine moiety for nucleophilic substitution at the pyridazine ring .

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, toluene) enhance reaction efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization in ethanol/water mixtures ensures high purity (>95%) .

- Key Considerations : Monitor reaction progress via TLC and adjust stoichiometric ratios (1.2–1.5 equivalents of carbamoylpiperidine) to minimize byproducts .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substitution patterns (e.g., phenyl protons at δ 7.2–7.8 ppm, ethyl ester at δ 1.2–1.4 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 427.187) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Carbamate C=O stretches (~1680 cm⁻¹) and pyridazine ring vibrations (~1600 cm⁻¹) confirm functional groups .

Q. How can solubility and stability be optimized for in vitro assays?

- Methodological Answer :

- Solubility : Use DMSO for stock solutions (50–100 mM) and dilute in PBS (pH 7.4) to <1% DMSO to avoid cytotoxicity .

- Stability : Store lyophilized powder at –20°C; avoid repeated freeze-thaw cycles. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor antagonism)?

- Methodological Answer :

- Orthogonal assays : Pair enzymatic assays (e.g., kinase inhibition) with cellular reporter systems (e.g., luciferase-based GPCR assays) to distinguish direct vs. indirect effects .

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., piperidine→pyrrolidine substitution) to isolate pharmacophore contributions .

- Computational docking : Use AutoDock Vina to model binding poses with target enzymes (e.g., HDACs) vs. receptors (e.g., serotonin 5-HT2A) .

Q. How can computational chemistry enhance reaction design for derivatives of this compound?

- Methodological Answer :

- Reaction path prediction : Apply density functional theory (DFT) to model transition states (e.g., B3LYP/6-31G* level) for nucleophilic substitution at the pyridazine C4 position .

- Machine learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions (solvent, catalyst) for new substitutions .

- Free energy calculations : Estimate ΔG for carbamoylpiperidine incorporation to prioritize synthetic routes .

Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Knockout/knockdown models : Use CRISPR-Cas9 to delete putative targets (e.g., PI3K isoforms) in cell lines; assess rescue via compound treatment .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry (n) with purified target proteins .

- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Integrate LC-MS/MS plasma concentration data with in vivo efficacy endpoints (e.g., tumor growth inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。